molecular formula C13H18O B145890 3-(4-Ethylphenyl)-2,2-dimethylpropanal CAS No. 67634-15-5

3-(4-Ethylphenyl)-2,2-dimethylpropanal

Cat. No. B145890
CAS RN: 67634-15-5
M. Wt: 190.28 g/mol
InChI Key: JFTSYAALCNQOKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures to 3-(4-Ethylphenyl)-2,2-dimethylpropanal involves multi-step reactions, often starting with simpler precursors. For example, the synthesis of related pyridine and pyrrole derivatives typically involves condensation reactions, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine and ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These processes may involve intermediates such as pyrylium salts or acetylacetohydrazonates, which are then further reacted to obtain the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Ethylphenyl)-2,2-dimethylpropanal is often determined using spectroscopic techniques and X-ray crystallography. For instance, the structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was confirmed by X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and can reveal features such as dimerization or the presence of specific functional groups.

Chemical Reactions Analysis

Compounds with structures related to 3-(4-Ethylphenyl)-2,2-dimethylpropanal can participate in various chemical reactions. For example, the Diels–Alder reaction is a common method to synthesize cyclic structures, as demonstrated in the synthesis of 3,4-dimethylpenta-1,3-diene . Additionally, nucleophilic and electrophilic sites within a molecule can influence its reactivity, as seen in the study of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-(4-Ethylphenyl)-2,2-dimethylpropanal can be deduced from spectroscopic data and theoretical calculations. Density functional theory (DFT) is often used to predict molecular geometry, vibrational frequencies, and electronic properties . Experimental techniques such as IR, NMR, and mass spectrometry complement these theoretical approaches, providing empirical data on molecular structure and behavior. The crystallographic studies give insights into the solid-state properties, including hydrogen bonding patterns and crystal packing .

Scientific Research Applications

Microwave-Assisted Synthesis for Fluorescent Sensors

A key application of 2,2-dimethylpropanal derivatives involves microwave-assisted synthesis, particularly in developing fluorescent sensors for carbohydrates. The microwave technique notably enhances reaction yields and shortens reaction times, making it a valuable method in sensor development (Zheng et al., 2006).

Electrochiroptical Systems

Derivatives of 2,2-dimethylpropanal have been utilized in developing electrochiroptical systems. These systems, based on electron donor compounds, demonstrate significant shifts in UV-vis and circular dichroism (CD) spectra upon electrochemical transformation, offering new avenues in electrochromic technology (Higuchi et al., 2003).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds containing 2,2-dimethylpropanal structures have been explored. These studies involve various techniques like nuclear magnetic resonance (NMR) and mass spectrometry, contributing to our understanding of new psychoactive substances (Power et al., 2014).

Development of Aromatase Inhibitors

In medicinal chemistry, 2,2-dimethylpropanal derivatives have shown potential in the synthesis of aromatase inhibitors. These inhibitors play a crucial role in estrogen biosynthesis and could be significant in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Crystallography and Molecular Structure Analysis

Crystallographic and molecular structure analyses of compounds like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, derived from similar structures, provide valuable insights into their dimeric nature and crystallization processes. This is essential for understanding molecular interactions and properties (Thippeswamy et al., 2011).

Antiproliferative Assays for HDAC Inhibitors

2,2-Dimethylpropanal derivatives are also crucial in synthesizing compounds for antiproliferative assays, particularly as potential histone deacetylase (HDAC) inhibitors in cancer treatment. These compounds have shown promising activity against various cancer cell lines, indicating their potential in oncological research (El-Rayes et al., 2019).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards of this compound. However, like many organic compounds, it could potentially be flammable, and it may be harmful or irritating to the skin, eyes, or respiratory tract.


Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it’s being used. It could potentially be of interest in fields like organic synthesis, materials science, or medicinal chemistry, among others.


Please note that this is a very general analysis, and the actual properties and reactions of this compound could vary. Always refer to specific data and guidelines when working with new compounds.


properties

IUPAC Name

3-(4-ethylphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSYAALCNQOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052359
Record name 3-(4-Ethylphenyl)-2,2-dimethylpropanal
Source EPA DSSTox
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-(4-Ethylphenyl)-2,2-dimethylpropanal

CAS RN

67634-15-5
Record name Florazon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67634-15-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethylhydrocinnamal
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Record name Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(4-Ethylphenyl)-2,2-dimethylpropanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-ethylphenyl)-2,2-dimethylpropionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.726
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Record name 3-(4-ETHYLPHENYL)-2,2-DIMETHYLPROPANAL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MSA Datasheet, IFF Datasheet - researchgate.net
From the structural point of view, this family members starts with the most simple structure–3-phenylpropanal (CAS [104-53-0]) having a green, aldehydic, floral and melon odor2, …
Number of citations: 0 www.researchgate.net
P Kraft, C Denis, W Eichenberger - European Journal of …, 2001 - Wiley Online Library
5,6,7‐Trimethylocta‐2,5‐dien‐4‐one (3) was suspected of being a trace component smelling of damascone in a crude complex reaction product. Although this trace component …
ROFO EVAPORATING - researchgate.net
In the above-mentioned US. Pat. No. 4,184,099, bodies Which are formed compositions ofVersalon® type polyamide resin containing from about 35% up to about 70% by Weight of …
Number of citations: 0 www.researchgate.net
G Zhu, Z Xiao - Flavors and Fragrances in Food Processing …, 2022 - ACS Publications
Flavors and fragrances are mixtures of aroma compounds. Flavors have been widely applied to various products, such as beverages, foods, pharmaceutical preparations, and tobacco …
Number of citations: 0 pubs.acs.org
DC Gonzalez-Kristeller, JBP do Nascimento… - Frontiers in …, 2015 - frontiersin.org
Olfaction plays a critical role in several aspects of the human life. Odorants are detected by hundreds of odorant receptors (ORs) which belong to the superfamily of G protein-coupled …
Number of citations: 44 www.frontiersin.org
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 807 books.google.com
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com
H Surburg, J Panten, H Ziegler, P Kraft, KAD Swift… - airfreshenerlawsuitdotcom …
All books published by Wiley-VCH are carefully produced. Nevertheless, authors, editors, and pub-lisher do not warrant the information contained in these books, including this book, to …

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